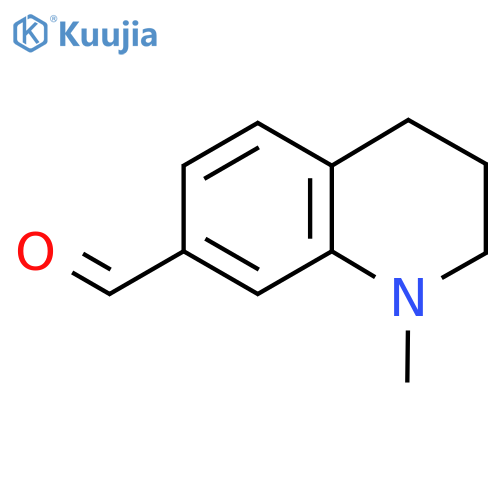Cas no 1040280-31-6 (1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde)

1040280-31-6 structure
商品名:1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
CAS番号:1040280-31-6
MF:C11H13NO
メガワット:175.227022886276
CID:2111480
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-tetrahydro-1-methyl-7-Quinolinecarboxaldehyde
- 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
- CID 82411141
- 1-Methyl-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde
- 7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-
- 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
-
- インチ: 1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3
- InChIKey: FXEDPKHNEUGPBI-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC2=C(C=1)N(C)CCC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 20.3
じっけんとくせい
- 密度みつど: 1.102±0.06 g/cm3(Predicted)
- ふってん: 330.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.62±0.20(Predicted)
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239432-10g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 10g |
$1814 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-100MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 100MG |
¥ 1,029.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-5G |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 5g |
¥ 12,355.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250MG |
¥ 1,650.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250mg |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250mg |
¥1648.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250.0mg |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250.0mg |
¥1648.0000 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-5.0g |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 5.0g |
¥12345.0000 | 2024-07-28 | |
| Chemenu | CM239432-1g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 1g |
$636 | 2021-08-04 | |
| Chemenu | CM239432-1g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 1g |
$816 | 2023-11-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-500MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 500MG |
¥ 2,745.00 | 2023-03-31 |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1040280-31-6 (1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1040280-31-6)1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):612.0